molecular formula C19H15FN2O3S B3609366 4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide

4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B3609366
M. Wt: 370.4 g/mol
InChI Key: WIBSRKZIHATYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a central benzamide group, with a phenyl group attached to the nitrogen and a fluorophenyl sulfonyl group also attached to the nitrogen . The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. As a benzamide derivative, it may undergo reactions typical of amides, such as hydrolysis. The sulfonyl group may also undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The presence of the sulfonyl group and the amide group suggest that it would have some degree of polarity and could potentially form hydrogen bonds .

Mechanism of Action

Target of Action

The primary target of 4-{[(2-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix proteins, which is important in tissue remodeling and repair.

Mode of Action

The compound interacts with its target, the Macrophage metalloelastase, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, preventing the degradation of extracellular matrix proteins .

Biochemical Pathways

The inhibition of Macrophage metalloelastase affects the extracellular matrix remodeling pathway . This can lead to the accumulation of extracellular matrix proteins, affecting tissue structure and function .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of Macrophage metalloelastase activity, leading to changes in the extracellular matrix composition. This can affect various biological processes, including cell migration, proliferation, differentiation, and apoptosis .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, it should be handled with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for a similar compound, 2-{[(4-fluorophenyl)sulfonyl]amino}acetic acid, suggests that it may cause skin and eye irritation, and may be harmful if inhaled .

Properties

IUPAC Name

4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c20-17-8-4-5-9-18(17)22-26(24,25)16-12-10-14(11-13-16)19(23)21-15-6-2-1-3-7-15/h1-13,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBSRKZIHATYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
4-[(2-fluorophenyl)sulfamoyl]-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.